molecular formula C13H9N3O2 B13877576 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid

1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid

Cat. No.: B13877576
M. Wt: 239.23 g/mol
InChI Key: SGPWXWLENRLJHR-UHFFFAOYSA-N
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Description

1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a naphthalene moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The triazole ring, known for its stability and ability to participate in diverse chemical reactions, enhances the compound’s versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid typically involves a [3+2] cycloaddition reaction, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring . The naphthalene moiety is introduced through a subsequent coupling reaction.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The naphthalene moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid is unique due to the combination of the triazole and naphthalene rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and the ability to participate in a wide range of chemical reactions .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-(triazol-2-yl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-6-5-9-3-1-2-4-10(9)12(11)16-14-7-8-15-16/h1-8H,(H,17,18)

InChI Key

SGPWXWLENRLJHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N3N=CC=N3)C(=O)O

Origin of Product

United States

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